

Comprehensive Structure Elucidation of 2-(4-Methoxyphenoxy)ethanethioamide

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)ethanethioamide
CAS No.: 35370-92-4
Cat. No.: B1597066

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From Synthetic Origin to Spectroscopic Validation

Synthetic Context & Impurity Profile

To interpret analytical data accurately, one must understand the molecule's origin. The most robust synthesis of **2-(4-methoxyphenoxy)ethanethioamide** involves the thionation of 2-(4-methoxyphenoxy)acetamide using Lawesson's Reagent or

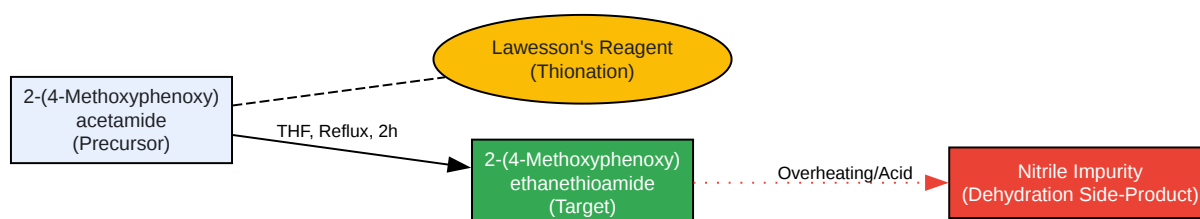
This route dictates the critical "negative" controls required during elucidation:

- **Residual Amide:** Incomplete thionation results in a contaminant with a C=O signal (~170 ppm in NMR).
- **Nitrile Formation:** Dehydration of the primary thioamide can yield 2-(4-methoxyphenoxy)acetonitrile (C

N stretch ~2250

).

Diagram 1: Synthetic Pathway & Critical Intermediates



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Caption: Thionation pathway converting the amide carbonyl to a thiocarbonyl. The nitrile side-product serves as a key exclusion target during IR analysis.

Mass Spectrometry: Molecular Formula & Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides the first line of evidence. The presence of sulfur is uniquely identifiable by its isotopic abundance (

isotope peak).

Primary Ionization (ESI+)

- Molecular Ion

: Calculated for

: 198.0583 Da.

- Isotope Pattern: A distinct

peak at ~200.054 Da (approx. 4.5% intensity relative to base peak) confirms the presence of one Sulfur atom.

Fragmentation Logic (MS/MS)

The fragmentation pattern is dominated by the stability of the phenoxy moiety.

- Loss of Thioamide Group: Cleavage of the ether bond () or the amide bond ().
- Tropylium-like Ion: The 4-methoxyphenol fragment often rearranges.

Key Diagnostic Fragments:

- m/z 123.04 (): The 4-methoxyphenol cation (cleavage of the ether linkage).
- m/z 109.06 (): Loss of the sulfur-containing tail and demethylation.
- m/z 60.00 (): Thiirane or thioacetamide fragment, specific to the thioamide tail.

Infrared Spectroscopy: Functional Group Validation

IR is the rapid screening tool to confirm the

conversion.

Functional Group	Wavenumber ()	Intensity	Diagnostic Note
N-H Stretch	3350, 3180	Strong, Broad	Primary thioamide doublet (sym/asym). Lower freq than amides.
C-H Stretch (Ar)	3050	Weak	Aromatic ring protons.
C-H Stretch (Alk)	2930, 2840	Medium	Methylene and Methoxy
C=S Stretch	1120 - 1050	Strong	The "Thioamide I/II" bands. Distinct from C=O (1680).
C-O-C Stretch	1245	Strong	Aryl alkyl ether stretch (Anisole-like).
C=C (Ar)	1510, 1600	Sharp	Benzenoid ring breathing.

Critical Check: Absence of a strong band at 1650–1690

confirms the absence of starting material (Amide).

NMR Spectroscopy: The Structural Backbone

NMR provides the definitive connectivity and electronic environment data.

NMR (400 MHz, DMSO-

)

The thioamide

protons are magnetically non-equivalent due to the high rotational barrier of the

bond (partial double bond character).

Position	(ppm)	Multiplicity	Integration	Assignment
	9.65	br s	1H	Thioamide proton (anti). Deshielded vs Amide.
	9.20	br s	1H	Thioamide proton (syn).
Ar-H	6.85 – 6.95	m (AA'BB')	4H	1,4-Disubstituted benzene ring.
	4.75	s	2H	Methylene alpha to O and C=S.
	3.72	s	3H	Methoxy group.

Expert Insight: The methylene singlet at 4.75 ppm is slightly downfield compared to the amide analog (~4.4 ppm) due to the anisotropy of the thiocarbonyl group.

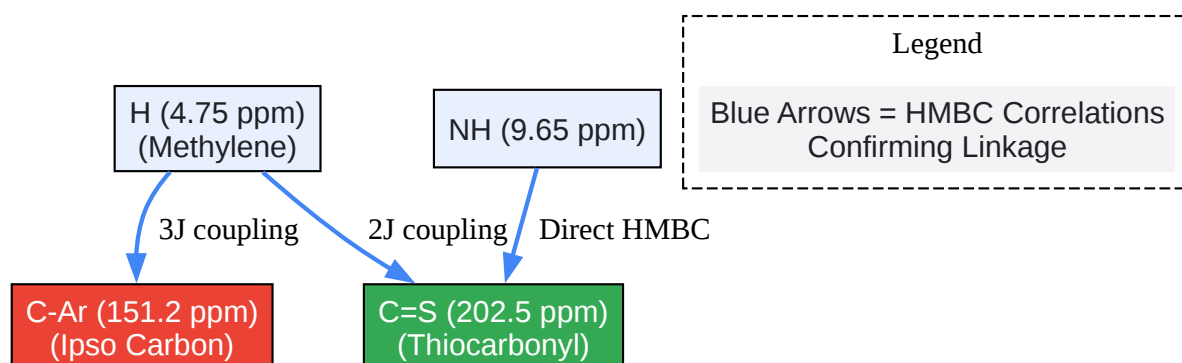
NMR (100 MHz, DMSO-

)

The "Smoking Gun" for this structure is the thiocarbonyl carbon.

- C=S (Thiocarbonyl): 202.5 ppm. (Distinctly downfield from C=O at ~170 ppm).
- Ar-C (Ipso-O): 153.8 ppm.
- Ar-C (Ipso-OMe): 151.2 ppm.
- Ar-C (Ortho/Meta): 115.5, 114.8 ppm.
- : 73.1 ppm.
- : 55.6 ppm.

Diagram 2: HMBC Connectivity Strategy



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Caption: Heteronuclear Multiple Bond Correlation (HMBC) establishes the link between the methylene protons and the critical thiocarbonyl carbon.

Experimental Protocols

A. Synthesis (Thionation)

- Reagents: Suspend 2-(4-methoxyphenoxy)acetamide (1.0 eq) in anhydrous THF (0.1 M).
- Addition: Add Lawesson's Reagent (0.6 eq).
- Reaction: Reflux under
for 2–3 hours. Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexane; Product
> Starting Material).
- Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in DCM, wash with sat.
.
- Purification: Recrystallize from Benzene/Hexane or Ethanol to remove phosphine byproducts.

B. Analytical Conditions

- NMR: Dissolve ~5 mg in 0.6 mL DMSO-
 . Acquire 16 scans for
 , 1024 scans for
 .
- HPLC-MS: C18 Column (Agilent Zorbax), Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

References

- PubChemLite.**2-(4-methoxyphenoxy)ethanethioamide** (Compound CID 2743555).[1]
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Sources

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